Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and piperidines, which can have different functional groups attached depending on the reagents and conditions used .
Scientific Research Applications
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension and angina .
Uniqueness
What sets 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s metabolic stability and bioavailability .
Properties
Molecular Formula |
C24H22F3NO6 |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H22F3NO6/c1-31-19-9-8-14(10-20(19)32-2)21-17(22(29)33-3)12-28(13-18(21)23(30)34-4)16-7-5-6-15(11-16)24(25,26)27/h5-13,21H,1-4H3 |
InChI Key |
FJMIWLVOQCZXKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC)OC |
Origin of Product |
United States |
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